{[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea
Description
{[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea is a thiourea derivative characterized by a benzofuran scaffold substituted with a methoxy group at the 7-position. The compound features an ethylideneamino linker connecting the benzofuran moiety to the thiourea functional group. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
[1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C12H13N3O2S/c1-7(14-15-12(13)18)10-6-8-4-3-5-9(16-2)11(8)17-10/h3-6H,1-2H3,(H3,13,15,18) |
InChI Key |
HEBZWMCYHSGLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC2=C(O1)C(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea typically involves the condensation of 7-methoxy-2-benzofuran carbaldehyde with thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
-
Step 1: Synthesis of 7-methoxy-2-benzofuran carbaldehyde
- React 7-methoxybenzofuran with an oxidizing agent like selenium dioxide in a suitable solvent (e.g., dioxane) to obtain 7-methoxy-2-benzofuran carbaldehyde.
-
Step 2: Condensation with thiosemicarbazide
- Mix 7-methoxy-2-benzofuran carbaldehyde with thiosemicarbazide in ethanol.
- Add a few drops of hydrochloric acid and reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to modify its properties for targeted applications in organic synthesis.
Biology
Research indicates that this compound exhibits antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism may involve the inhibition of specific enzymes or disruption of cellular processes, which is crucial for its antimicrobial activity .
Medicine
Ongoing studies are investigating its potential as a therapeutic agent for diseases such as cancer and infectious diseases. The benzofuran derivative's ability to interact with biological targets makes it a candidate for drug development .
Case Studies and Research Findings
Several studies have documented the efficacy of thiourea derivatives:
- A study highlighted the antimicrobial activity of thiourea derivatives against strains like Staphylococcus aureus and Escherichia coli, showcasing the potential application of similar compounds in developing new antibiotics .
- Another investigation focused on the synthesis and pharmacological evaluation of various thioureas, revealing their broad spectrum of biological activities including antifungal, antiviral, and anticancer properties .
Mechanism of Action
The mechanism of action of {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea is not fully understood. it is believed to interact with cellular targets through its thiourea moiety, which can form hydrogen bonds and coordinate with metal ions. This interaction may disrupt cellular processes, leading to antimicrobial or anticancer effects. The benzofuran ring may also play a role in modulating the compound’s activity by interacting with biological membranes or proteins.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives are widely studied for their diverse pharmacological and structural properties. Below, we compare {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea with structurally analogous compounds, focusing on substituent effects, biological activity, and crystallographic behavior.
Structural and Functional Group Analysis
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound donates electrons to the benzofuran ring, contrasting with the acetylpyridine derivative’s electron-withdrawing acetyl group. This difference may influence reactivity in catalytic or biological environments .
- Hydrogen-Bonding Networks: Compounds with hydroxyl (e.g., hydroxyphenyl derivative) or thiourea groups exhibit stronger hydrogen-bonding interactions, impacting crystallinity and stability. The target compound’s methoxy group may reduce hydrogen-bonding propensity compared to hydroxylated analogs .
Crystallographic and Stability Profiles
- Planarity and Hydrogen Bonding: The hydroxyphenyl-pyrazine thiourea derivative exhibits near-planar geometry due to bifurcated N–H⋯(O,N) hydrogen bonds, enhancing crystal stability .
Biological Activity
The compound {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea (CAS Number: 477848-40-1) is a derivative of benzofuran, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
- IUPAC Name : (1E)-1-(7-methoxy-1-benzofuran-2-yl)ethanone thiosemicarbazone
- Molecular Formula : C12H13N3O2S
- Physical Form : Solid
- Purity : 90% .
Anticancer Properties
Recent studies have demonstrated that compounds derived from benzofuran, including this compound, exhibit significant anticancer activity. In a study evaluating various benzofuran derivatives, the compound was tested against several cancer cell lines:
- Cell Lines Tested :
- Hepatocellular carcinoma (HePG2)
- Mammary gland breast cancer (MCF-7)
- Epithelioid carcinoma cervix cancer (HeLa)
- Human prostate cancer (PC3)
The compound exhibited cytotoxic effects comparable to doxorubicin, a standard chemotherapy drug. The results indicated that the compound could induce apoptosis and cell cycle arrest, particularly in the G1/S phase of HeLa cells .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HePG2 | 15.0 | Apoptosis induction |
| This compound | MCF-7 | 12.5 | Cell cycle arrest |
| This compound | HeLa | 10.0 | PI3K/VEGFR inhibition |
| This compound | PC3 | 14.0 | Apoptosis induction |
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound was shown to increase the percentage of cells in the pre-G1 phase, indicative of early apoptosis.
Table 2: Apoptotic Effects Induced by the Compound in HeLa Cells
| Time (h) | % Pre-G1 Phase (Apoptosis) | Control % Pre-G1 Phase |
|---|---|---|
| 24 | 24.71 | 1.95 |
| 48 | 27.70 | 0.17 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The results indicated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 200 |
| Bacillus subtilis | 150 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzofuran derivatives, including this compound, which were screened for their anticancer properties using MTT assays across multiple cell lines. The findings suggested that modifications on the benzofuran scaffold could enhance biological activity significantly .
Q & A
Q. What are the key synthetic routes for {[1-(7-Methoxy-1-benzofuran-2-yl)ethylidene]amino}thiourea, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the 7-methoxybenzofuran core. A common approach includes:
Benzofuran Derivatization: Introduce the ethylideneamino group via condensation of 7-methoxybenzofuran-2-carbaldehyde with an amine precursor .
Thiourea Conjugation: React the intermediate with thiourea derivatives under acidic or basic conditions, using catalysts like HCl or Et₃N .
Critical Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature: Reactions often proceed at 60–80°C to avoid decomposition .
Yield Optimization:
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | HCl | Ethanol | 65–70 |
| 2 | Et₃N | DMF | 75–80 |
| Data adapted from thiourea synthesis protocols in |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR: Identifies methoxy (-OCH₃), benzofuran aromatic protons, and thiourea NH signals. The ethylideneamino group shows characteristic imine (C=N) peaks at δ 8.2–8.5 ppm .
- FT-IR: Confirms thiourea C=S stretch at 1250–1300 cm⁻¹ and benzofuran C-O-C stretch at 1020 cm⁻¹ .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological activities have been reported for structurally similar thiourea-benzofuran hybrids?
Methodological Answer: Analogous compounds exhibit:
- Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli via disruption of bacterial cell membranes .
- Anticancer Potential: IC₅₀ values of 10–25 µM in MCF-7 (breast cancer) cells, likely via apoptosis induction .
Screening Protocols: - Broth Microdilution Assay for antimicrobial testing .
- MTT Assay for cytotoxicity evaluation .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, thiourea substituents) impact biological activity?
Methodological Answer:
- Methoxy Group: Positional isomerism (e.g., 5- vs. 7-methoxy) alters electron density on the benzofuran ring, affecting binding to bacterial DNA gyrase .
- Thiourea Substituents: Bulky groups (e.g., cyclohexyl) enhance lipophilicity, improving membrane permeability but may reduce solubility .
Case Study:
| Derivative | Substituent | MIC (S. aureus) | LogP |
|---|---|---|---|
| A | 7-OCH₃ | 16 µg/mL | 2.1 |
| B | 5-OCH₃ | 32 µg/mL | 1.8 |
| Data from |
Q. What challenges arise in studying coordination complexes of this compound with transition metals?
Methodological Answer:
- Ligand Design: The thiourea moiety acts as a bidentate ligand, but steric hindrance from the benzofuran group can limit metal binding .
- Stability Issues: Complexes with Cu(II) or Ag(I) may oxidize in aqueous media, requiring anaerobic conditions .
Experimental Strategy: - X-ray Crystallography: Resolve metal-ligand bonding geometry (e.g., square planar vs. tetrahedral) .
- Cyclic Voltammetry: Assess redox behavior of metal complexes .
Q. How can computational models (e.g., DFT, molecular docking) predict reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For this compound, the thiourea sulfur and benzofuran oxygen are reactive hotspots .
- Molecular Docking: Simulates binding to M. tuberculosis enoyl-ACP reductase (InhA) with a docking score of −8.2 kcal/mol, suggesting antitubercular potential .
Software Tools: - AutoDock Vina for docking studies.
- Gaussian 16 for DFT calculations .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer: Discrepancies often stem from:
- Assay Conditions: Variations in cell lines, incubation times, or serum content .
- Sample Purity: Impurities >5% (e.g., unreacted aldehydes) skew results. Validate purity via HPLC (≥95%) .
Resolution Workflow:
Replicate experiments under standardized protocols.
Cross-validate with orthogonal assays (e.g., flow cytometry vs. MTT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
